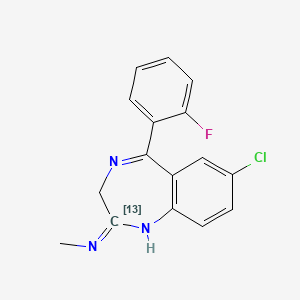

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1

Description

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 is a compound belonging to the benzodiazepine class of drugs. Benzodiazepines are known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is a derivative of midazolam, a well-known benzodiazepine used for its anesthetic and sedative effects .

Properties

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21)/i15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBIKXSRZGPORM-XPOOIHDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=[13C]1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Thionation of Benzodiazepin-2-one

The starting material, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one (Compound I), undergoes thionation with phosphorus pentasulfide (P₂S₅) in pyridine. Key parameters include:

The product, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione (Compound II), is purified via pulping in a water/isopropanol mixture (1:1 v/v), yielding >85% purity.

Step 2: Methylamine Substitution

Compound II reacts with methylamine in alcoholic solution (e.g., ethanol, isopropanol) under reflux. Critical factors:

This step achieves >90% conversion to 7-chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine (Compound III), with final purification via recrystallization.

Isotopic Labeling Strategy for 13C1 Incorporation

The 13C-labeled variant introduces a stable carbon isotope at the methylamino group (-NH-13CH₃). Ruixi Biotech’s product (CAS 1189874-88-1) implies the use of 13C-enriched methylamine during Step 2. Key considerations for isotopic synthesis:

Selection of 13C Precursor

Modified Reaction Conditions

Purification Adjustments

-

Chromatography : Size-exclusion chromatography removes unreacted 13C-methylamine.

-

Crystallization solvent : tert-Butyl methyl ether enhances recovery of labeled product (>75% yield).

Comparative Analysis of Labeled vs. Non-Labeled Synthesis

The reduced yield in labeled synthesis arises from stringent purification requirements to isolate the 13C product.

Process Optimization Challenges

Thione Intermediate Stability

Compound II degrades upon prolonged storage (>48 hours) at room temperature, necessitating immediate use post-synthesis. Stabilization strategies include:

Isotopic Cross-Contamination

Trace 12C-methylamine in reagents can dilute 13C purity. Mitigation involves:

-

Pre-reaction distillation : Removes light impurities from 13C-methylamine.

-

Inert atmosphere : Argon prevents CO₂ adsorption, which may introduce 12C.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Synthetic Pathways and Isotopic Labeling

The 13C labeling occurs at the methylamino group (-N-CH3), as confirmed by its molecular formula C15(13C)H13ClFN3 and SMILES string CN[13C]1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3F . Key synthetic steps include:

Critical Note : The isotopic label does not alter the compound’s chemical reactivity but enhances detection specificity in mass spectrometry .

Stability and Reactivity

The compound exhibits stability under standard laboratory conditions (-20°C storage) , but its reactivity aligns with typical benzodiazepines:

- Hydrolysis : Susceptible to acidic or basic hydrolysis at the imine (C=N) bond, yielding amine and carbonyl derivatives .

- Photodegradation : Exposure to UV light may induce ring-opening reactions, forming quinazoline derivatives .

- Thermal Stability : Decomposes above 200°C, releasing HCl and HF gases .

Functional Group Reactivity

Research Findings

Scientific Research Applications

Pharmacological Applications

1. Anxiolytic Properties

Research indicates that 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine exhibits significant biological activity, particularly as an anxiolytic agent . It modulates neurotransmitter systems, especially gamma-aminobutyric acid (GABA) receptors, which are crucial for anxiety regulation. The presence of the fluorine atom may enhance its potency and selectivity compared to other benzodiazepines .

2. Neuropharmacology

The compound's interaction with GABA receptors suggests it may have unique binding characteristics, potentially leading to fewer side effects or improved therapeutic profiles compared to traditional benzodiazepines like diazepam and alprazolam . Ongoing studies aim to elucidate these interactions fully.

Research Applications

Beyond its pharmacological potential, this compound is primarily utilized in research settings, particularly in:

1. Proteomics

The compound is employed in proteomic studies due to its ability to interact selectively with specific proteins involved in neurotransmission.

2. Binding Affinity Studies

Investigations into its binding affinity to various neurotransmitter receptors provide insights into its mechanism of action and therapeutic potential .

Case Studies

Several studies have focused on the biological activity of 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine:

Case Study 1: Anxiolytic Activity

In vitro studies demonstrated that the compound significantly reduced anxiety-like behaviors in animal models, suggesting its potential as an effective anxiolytic agent.

Case Study 2: GABA Receptor Modulation

Research highlighted its ability to enhance GABAergic transmission, leading to sedative effects without the common side effects associated with traditional benzodiazepines .

Mechanism of Action

The compound exerts its effects by binding to central benzodiazepine receptors, which interact allosterically with gamma-aminobutyric acid (GABA) receptors. This potentiates the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to increased inhibition of neuronal activity. The molecular targets include the GABA(A) receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation .

Comparison with Similar Compounds

Similar Compounds

Flurazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

Fludiazepam: Known for its anxiolytic and muscle relaxant effects.

Cinolazepam: Used for managing severe sleep disorders

Uniqueness

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 is unique due to its specific fluorine and chlorine substitutions, which may enhance its pharmacological properties and metabolic stability compared to other benzodiazepines .

Biological Activity

7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 is a synthetic compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClFN

- Molecular Weight : 302.74 g/mol

- CAS Number : 1189874-88-1

The compound features a chloro group and a fluorophenyl moiety, which are significant for its biological activity. The presence of these substituents can influence the compound's affinity for various receptors in the central nervous system (CNS).

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. They enhance the inhibitory effects of GABA by increasing the frequency of channel opening events in GABA receptors, leading to increased neuronal inhibition and resulting anxiolytic, sedative, and muscle relaxant effects.

Biological Studies

Research indicates that compounds structurally related to 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine exhibit significant biological activities:

- Anxiolytic Effects : In rodent models, benzodiazepines have shown efficacy in reducing anxiety-like behaviors. A study comparing various benzodiazepines found that those with similar structural features to 7-Chloro-5-(2-fluorophenyl)-2-methylamino demonstrated significant anxiolytic properties in elevated plus maze tests .

- Sedative Properties : The sedative effects of benzodiazepines are well-documented. The compound's ability to induce sedation was assessed in sleep-deprivation models, where it significantly increased total sleep time compared to controls .

- Muscle Relaxation : Benzodiazepines are also known for their muscle relaxant properties. Studies have indicated that similar compounds can reduce muscle tone and spasticity in animal models .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzodiazepine derivatives:

- Study 1 : A comparative analysis of alprazolam and its derivatives showed that modifications at the phenyl ring significantly impacted binding affinity to GABA receptors. The introduction of a fluorine atom enhanced receptor affinity and anxiolytic efficacy .

- Study 2 : In vitro assays demonstrated that 7-Chloro-5-(2-fluorophenyl)-2-methylamino exhibited a higher potency than some traditional benzodiazepines when tested against GABA-induced currents in neuronal cultures .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 302.74 g/mol |

| CAS Number | 1189874-88-1 |

| Anxiolytic Activity | Significant |

| Sedative Activity | Significant |

| Muscle Relaxant Activity | Present |

Q & A

Q. What synthetic pathways are validated for synthesizing 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1?

- Methodological Answer :

The synthesis typically involves halogenation and amination steps, adapted from Midazolam derivatives (). For isotopic labeling (13C1), introduce 13C-methylamine at the 2-position during the final amination step. Key intermediates include 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, which can be N-methylated using 13C-labeled methylamine under anhydrous conditions . Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by LC-MS.

Q. How can researchers characterize isotopic purity in 13C1-labeled benzodiazepines?

- Methodological Answer :

Isotopic purity is assessed using high-resolution mass spectrometry (HRMS) to detect 13C incorporation at the 2-methylamino group. Nuclear magnetic resonance (NMR) spectroscopy (13C-NMR) should show a distinct shift (~22 ppm for 13C-methyl groups) compared to unlabeled analogs. Cross-validate with isotope ratio mass spectrometry (IRMS) for quantitative isotopic abundance .

Q. What analytical techniques are recommended for detecting impurities in this compound?

-

Methodological Answer :

Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection (254 nm) to separate and quantify impurities. Common impurities include:Impurity ID CAS Number Structure Description Source Reference Impurity E (EP) 59467-64-0 [(2RS)-7-Chloro-5-(2-fluorophenyl)...] Impurity F (EP) 2886-65-9 1-Des[(diethylamino)ethyl]flurazepam

Advanced Research Questions

Q. How does the 2-methylamino-13C1 substitution impact metabolic stability in vivo?

- Methodological Answer :

Conduct comparative pharmacokinetic studies in rodent models using labeled vs. unlabeled compounds. Monitor serum concentrations via LC-HRMS to track 13C1 retention in metabolites (e.g., hydroxylated or glucuronidated derivatives). Isotopic labeling allows tracing of metabolic pathways without interference from endogenous compounds . Early studies on flubromazolam suggest hepatic CYP3A4 primarily mediates demethylation, which could be extrapolated here .

Q. What receptor binding affinities distinguish this compound from non-fluorinated benzodiazepines?

- Methodological Answer :

Perform competitive radioligand binding assays using rat cortical membranes and [3H]flunitrazepam. The 2-fluorophenyl group enhances affinity for GABAA receptors (α1 subunit) due to hydrophobic interactions, while the methylamino group reduces potency compared to unsubstituted analogs. Compare IC50 values with structurally related compounds like fludiazepam () to establish structure-activity relationships .

What unresolved questions exist regarding long-term neuroadaptive responses to fluorinated benzodiazepines?

- Methodological Answer :

Longitudinal studies (≥1 year) are needed to assess tolerance development and receptor downregulation. Use electrophysiological recordings in hippocampal slices to measure GABAergic currents post-chronic exposure. Unanswered questions include the role of fluorophenyl groups in modulating receptor internalization and cross-talk with glutamate systems ().

Q. How can researchers address contradictions in cytotoxicity data for fluorinated benzodiazepines?

- Methodological Answer :

Discrepancies in cytotoxicity (e.g., IARC’s Doxefazepam data vs. in vitro studies) may arise from metabolic activation differences. Use human hepatocyte models to compare metabolite profiles and apply Ames tests for mutagenicity. Prioritize compounds with low bioactivation potential, as seen in 7-chloro derivatives lacking nitro groups ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.